molecular formula C15H13Cl2NO2 B5840304 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide CAS No. 5665-34-9

3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B5840304
CAS No.: 5665-34-9
M. Wt: 310.2 g/mol
InChI Key: YRIOOWKMKMEPQK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to a class of substituted benzamides that have been investigated as high-affinity, selective ligands for dopamine receptor subtypes, particularly the D3 receptor . Structural analogs featuring 2,3-dichloro or 2-methoxy substitutions on the phenylpiperazine group are known to exhibit nanomolar affinity for the D3 receptor and demonstrate exceptional selectivity over other dopamine and 5-HT receptors . This suggests potential utility for this compound class as in vivo research tools to study neuropsychiatric disorders, addiction, and dyskinesias, as D3 receptor antagonism has shown efficacy in attenuating drug-seeking behaviors in animal models . The compound is supplied with guaranteed high purity for research purposes. This product is strictly for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-11(14)9-18-15(19)10-6-7-12(16)13(17)8-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIOOWKMKMEPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972095
Record name 3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5665-34-9
Record name 3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Historical Overview of Benzamide (B126) Synthesis Relevant to 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. Historically, the synthesis of benzamides, including structures like this compound, has been dominated by robust and straightforward methods. The most prominent of these is the Schotten-Baumann reaction, first described in the 1880s. wikipedia.orgbyjus.com This method involves the reaction of an amine with an acyl chloride in the presence of a base. quora.comiitk.ac.in

For the synthesis of the target compound, this would involve reacting (2-methoxyphenyl)methanamine with 3,4-dichlorobenzoyl chloride. The reaction is typically performed in a two-phase system where an aqueous base, like sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orgbyjus.com This method, while effective, often requires stoichiometric amounts of base and can generate significant salt waste.

Another classical approach is the thermal condensation of a carboxylic acid and an amine. This involves heating 3,4-dichlorobenzoic acid with (2-methoxyphenyl)methanamine, usually at high temperatures (160-200°C) with or without a catalyst, to drive off water and form the amide bond. While direct and atom-economical, this method is limited by the high energy input required and the potential for thermal degradation of the starting materials or product.

Advanced Synthetic Pathways for this compound

Modern organic synthesis has introduced a variety of more sophisticated and milder methods for amide bond formation, offering greater efficiency and substrate compatibility.

Precursor Derivatization and Coupling Reaction Techniques

The primary precursors for the synthesis of this compound are 3,4-dichlorobenzoic acid and (2-methoxyphenyl)methanamine. These are typically commercially available but can also be synthesized through standard aromatic chemistry. The key to modern synthesis lies in the activation of the carboxylic acid precursor to facilitate its reaction with the amine under mild conditions.

This is most commonly achieved using coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine. This "in-situ activation" avoids the need to first isolate a harsh intermediate like an acyl chloride. researchgate.netsigmaaldrich.com A plethora of such reagents have been developed, each with specific advantages. uni-kiel.deresearchgate.net

Coupling ReagentActivating Agent TypeByproductsKey Features
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideDicyclohexylurea (DCU)Effective and inexpensive; DCU byproduct is insoluble in many solvents, aiding removal. researchgate.net
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)CarbodiimideWater-soluble ureaByproduct is easily removed by aqueous workup, ideal for solution-phase synthesis. researchgate.netresearchgate.net
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltTetramethylureaHighly efficient, fast reaction rates, low racemization; often used for difficult couplings. sigmaaldrich.compeptide.com
T3P (Propylphosphonic Anhydride)Phosphonic AnhydridePhosphonic acidsHigh-yielding, broad substrate scope, and byproducts are water-soluble.
CDI (Carbonyldiimidazole)ImidazoliumImidazole, CO2Forms a reactive acyl-imidazole intermediate; byproducts are generally easy to remove.

A typical procedure would involve dissolving 3,4-dichlorobenzoic acid in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), adding a coupling reagent such as EDC along with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions, followed by the addition of (2-methoxyphenyl)methanamine and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). researchgate.netgrowingscience.com

Chemo- and Regioselective Amide Bond Formation Strategies for this compound

For a straightforward synthesis like that of this compound from its direct precursors, regioselectivity is not a major concern in the final coupling step. The reaction occurs exclusively between the single carboxylic acid group and the primary amine group. However, chemo- and regioselectivity are critical principles in the broader context of synthesizing more complex benzamide analogues or if the precursors themselves contain other reactive functional groups.

Modern enzymatic and chemoenzymatic strategies offer unparalleled selectivity. researchgate.net Biocatalysis, using enzymes like lipases or engineered amide bond synthetases, can form amide bonds under mild, aqueous conditions with high chemo-, regio-, and stereoselectivity. rsc.orgrsc.org For instance, an engineered ligase could selectively couple the intended acid and amine without affecting other sensitive groups on more complex substrates. semanticscholar.org Carboxylic acid reductases (CARs) can also be exploited for their promiscuous amidation activity, proceeding via an acyl-adenylate intermediate. polimi.it These methods are at the forefront of selective synthesis, though their application to a specific, simple target like this one would depend on the availability of an enzyme with the appropriate substrate specificity.

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

Maximizing the yield and purity of the final product requires careful optimization of several reaction parameters. The choice of solvent, base, coupling reagent, temperature, and reaction time all play crucial roles. growingscience.com

Solvent: Aprotic solvents like DCM, THF, and DMF are common choices. DMF can facilitate the dissolution of all components but can be difficult to remove. DCM is often preferred for its ease of removal and compatibility with many coupling reagents. researchgate.net

Base: A tertiary amine base like triethylamine (B128534) (TEA) or DIPEA is typically used to neutralize any acidic byproducts and facilitate the reaction. DIPEA is often favored as it is less nucleophilic than TEA, reducing potential side reactions. growingscience.com

Temperature: Amide coupling reactions are often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the coupling reagent, and then allowed to warm to room temperature to ensure the reaction goes to completion. bdmaee.net

Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the amine or acid can help drive the reaction to completion, depending on which starting material is more valuable or easier to remove after the reaction.

A hypothetical optimization study for the synthesis using EDC as the coupling agent might look as follows:

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DCMTEA (1.5)251285
2THFTEA (1.5)251282
3DMFDIPEA (2.0)251292
4DCMDIPEA (2.0)0 to 251294
5DCMDIPEA (2.0)0 to 25688

This data suggests that using DCM as a solvent with DIPEA as the base, while starting the reaction at a cooler temperature, could provide the optimal yield.

Scalable Synthesis and Process Chemistry Considerations for this compound

Translating a laboratory synthesis to an industrial, large-scale process introduces a new set of challenges. acs.org The primary considerations for process chemistry are cost, safety, efficiency, and environmental impact. researchgate.netacs.org

Reagent Selection: While highly efficient, complex coupling reagents like HATU are often too expensive for large-scale manufacturing. ucl.ac.uk Cheaper alternatives, such as converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or using T3P, are often preferred. researchgate.net

Atom Economy and Process Mass Intensity (PMI): The ideal reaction has a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. Stoichiometric coupling reagents inherently lead to poor atom economy. PMI (the total mass of input materials to the mass of the final product) is a key metric; a lower PMI indicates a more efficient and "greener" process. Direct catalytic amidation, if feasible, would offer the best PMI.

Workup and Purification: On a large scale, chromatographic purification is often impractical and costly. The process should be designed to yield a product that can be purified by simple extraction and crystallization. Using reagents like EDC, which have water-soluble byproducts, can simplify the purification process significantly. researchgate.net

Safety: The use of hazardous reagents like thionyl chloride or flammable solvents requires strict safety protocols and specialized equipment. The thermal stability of the reaction is also a critical factor to prevent runaway reactions.

Sustainable and Green Chemistry Approaches in the Synthesis of Benzamide Analogues

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental footprint. mdpi.cominstituteofsustainabilitystudies.com Amide bond formation, being one of the most common reactions, is a prime target for green innovation. rsc.orgjddhs.com

The twelve principles of green chemistry provide a framework for designing more sustainable syntheses. nih.govncfinternational.it

Key Green Approaches for Benzamide Synthesis:

Catalytic Methods: Developing catalytic methods for direct amidation of carboxylic acids and amines is a major goal. This avoids the use of stoichiometric activating agents and reduces waste. Boric acid and other catalysts have shown promise in this area.

Safer Solvents: Replacing hazardous solvents like DCM and DMF with greener alternatives such as water, ethanol, or cyclopentyl methyl ether (CPME) is a key strategy. jddhs.com Some reactions can even be performed under solvent-free conditions.

Energy Efficiency: Using catalysis to enable reactions at lower temperatures or employing microwave irradiation to reduce reaction times can significantly lower energy consumption.

Biocatalysis: As mentioned earlier, using enzymes offers a highly sustainable route, performing reactions in water at ambient temperature and pressure with high selectivity. rsc.orgresearchgate.netacs.org This approach generates minimal waste and avoids harsh reagents.

One-Pot/Telescoped Reactions: Designing a synthetic sequence where multiple steps are performed in the same reactor without isolating intermediates reduces solvent use, waste generation, and processing time. nih.gov

By applying these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally benign.

Structure Activity Relationship Sar and Molecular Design

Design Principles for Structural Analogues of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

The design of structural analogues of this compound is a strategic process aimed at optimizing its biological profile. A primary goal is to enhance the interaction with its biological target while improving physicochemical and pharmacokinetic properties. Key design principles include modifying peripheral substituents to probe the steric and electronic requirements of the binding site. For instance, the introduction of polar moieties can be explored to potentially form additional hydrogen bonds with a target receptor, which may affect potency and selectivity. nih.gov

Systematic Structural Modifications and Their Influence on Biological Activity Profiles (Preclinical, Non-Human Systems)

Systematic structural modification is the cornerstone of SAR studies. For the this compound scaffold, this involves discrete changes to its three main components: the dichlorophenyl moiety, the methoxyphenyl substituent, and the central benzamide (B126) linker.

The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of biological activity. The position and nature of halogen substituents can significantly influence the electronic properties and binding affinity of the molecule. In studies of related N-substituted benzamides, it has been observed that the presence of a chlorine atom on the benzene (B151609) ring can, in some contexts, decrease anti-proliferative activity. nih.gov Conversely, in other scaffolds like benzenesulfonamides, substitutions on the dichlorinated ring are key to high transcriptional potency. nih.govdrugbank.com For example, substitutions at position 4 of a benzene ring were associated with higher activity, while substitutions at position 2 aided in tighter packing and activity. nih.govdrugbank.com The optimal arrangement and type of substituent on this ring are highly dependent on the specific biological target.

Table 1: Influence of Dichlorophenyl Moiety Modifications on Biological Activity (Illustrative Examples from Related Scaffolds)

Compound/ModificationScaffold TypeObserved Effect on ActivityReference
Substitution at position 4 of benzene ring ABenzenesulfonamideAssociated with higher transcriptional activity nih.govdrugbank.com
Substitution at position 2 of benzene ring ABenzenesulfonamideAided in tighter packing and activity nih.govdrugbank.com
Addition of Chlorine atom or nitro-groupN-substituted benzamideLargely decreases anti-proliferative activity nih.gov

The 2-methoxy group on the second phenyl ring is another key area for SAR exploration. Modifications here can probe for additional interactions within the target's binding pocket. This includes altering the position of the methoxy (B1213986) group (e.g., to the 3- or 4-position), replacing it with other alkoxy groups of varying sizes, or substituting it with other functional groups like hydroxyls or halogens. nih.govmdpi.comnih.gov In some benzamide series, a hydrophobic group of medium size at certain positions boosted potency significantly. researchgate.net Studies on N-substituted benzimidazole (B57391) carboxamides have shown that the number and type of substituents on the phenyl ring, including methoxy and hydroxyl groups, strongly impact biological activity. mdpi.comnih.gov For example, a derivative with two hydroxy groups and one methoxy group on the phenyl ring showed strong antibacterial activity against E. faecalis. nih.gov The introduction of polar groups like hydroxyls can lead to new hydrogen bonding interactions, potentially increasing potency. nih.gov

Table 2: Influence of Methoxyphenyl Moiety Modifications on Biological Activity (Illustrative Examples from Related Scaffolds)

Compound/ModificationObserved Effect on ActivityReference
Introduction of a second stereogenic center via an additional -OH on the linkerImproved physical-chemical properties in naphthodioxane-benzamides nih.gov
Replacement of one 4-methoxyphenyl (B3050149) moiety with a polar group (e.g., carboxylic acid, alcohol)Investigated to see influence on biological activity and potential for increased polar interactions nih.gov
Derivative with two hydroxy and one methoxy group on phenyl ringStrongest antibacterial activity against E. faecalis in a series of N-benzimidazole derived carboxamides nih.gov
N-methyl-substituted derivative with hydroxyl and methoxy groups at the phenyl ring and cyano group at benzimidazole nucleiShowed selective antiproliferative activity against the MCF-7 cell line mdpi.com

The amide linker (-CO-NH-CH2-) is crucial for maintaining the structural integrity and relative orientation of the two aromatic rings. Modifications in this region can have profound effects on biological activity. nih.gov Strategies include replacing the amide with bioisosteres such as sulfonamides or thioamides, which alters hydrogen bonding capabilities and electronic properties. acs.org Additionally, the length and flexibility of the linker can be modulated. For instance, lengthening a methylenoxy to an ethylenoxy linker in a class of benzodioxane-benzamide FtsZ inhibitors resulted in a strong increase in antimicrobial activity. nih.gov Further functionalization of the linker, such as introducing a hydroxyl group, can create new stereogenic centers and improve physicochemical properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing trial-and-error. jppres.com These models are constructed by calculating various molecular descriptors for a set of known analogues and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with their measured biological activities. nih.govresearchgate.net

The foundation of a robust QSAR model is the selection and calculation of appropriate molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and properties. For benzamide derivatives, a wide range of descriptors can be employed. jppres.comnih.gov They are typically categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors, reflecting the basic composition of the molecule, such as molecular weight and atom counts. ucsb.edu

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule. They can be derived from quantum chemical calculations and include values like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu Atomic charges are another example. researchgate.net

Hydrophobic Descriptors: These describe the molecule's lipophilicity, a critical factor in membrane permeability and drug distribution. The octanol-water partition coefficient (logP) is the most common descriptor in this class. researchgate.netucsb.edu

Steric/Shape Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume and surface area. researchgate.net

The calculation of these descriptors is performed using specialized software. Simple descriptors can be calculated from the 2D structure, while more complex ones, especially electronic and 3D-shape descriptors, require energy minimization and quantum chemical calculations. nih.govucsb.edu

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsSignificanceReference
ConstitutionalMolecular Weight, Number of H-bond acceptorsDescribes basic molecular composition and properties. ucsb.edu
TopologicalMolecular Connectivity Indices (Kier and Hall)Quantifies atomic connectivity and branching. researchgate.net
ElectronicHOMO/LUMO energies, Atomic chargesRelates to molecular reactivity and electrostatic interactions. researchgate.netucsb.edu
HydrophobicLogP (Octanol-water partition coefficient)Indicates lipophilicity and ability to cross cell membranes. researchgate.net
Steric/ShapeMolecular Volume, Surface AreaDescribes the size and 3D shape of the molecule, important for receptor fit. researchgate.net

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are crucial tools in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. For the N-benzyl benzamide class of molecules, to which this compound belongs, 3D-QSAR models have been developed to understand their potential as melanogenesis inhibitors. nih.gov

One such study utilized the "molecular comparative electron topology" (MCET) method, incorporating a descriptor known as the Klopman index, which accounts for both Coulombic and frontier orbital interactions. nih.gov This approach aimed to reduce uncertainties often found in QSAR studies. The resulting 3D-QSAR model for a series of N-benzyl benzamide derivatives demonstrated strong predictive power. nih.gov

The robustness and predictive capability of the model were validated through rigorous statistical methods. The validation process yielded high values for key statistical parameters, indicating a reliable and predictive model. nih.gov

Table 1: Statistical Validation of the 3D-QSAR Model for N-Benzyl Benzamide Derivatives nih.gov

ParameterValueDescription
0.862Cross-validated correlation coefficient, indicating good internal predictivity.
0.913Correlation coefficient for the external test set, indicating high external predictivity.
rₘ²0.85A stringent validation parameter, confirming the model's robustness.

These statistical results confirm that the developed 3D-QSAR model is statistically significant and possesses a high predictive capacity for the bioactivity of compounds within this chemical series. nih.gov

Pharmacophore Elucidation and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the broader class of N-benzylbenzamides, pharmacophore models have been instrumental in guiding the design of new therapeutic agents. acs.org

The dichlorinated aromatic moiety, specifically the 3,4-dichloro substitution on the benzamide ring, is considered a critical pharmacophore. This feature is known to enhance lipophilicity and the binding affinity of the compound to its target receptors.

In the context of melanogenesis inhibitors, a 3D pharmacophore model (3D-PhaM) was established for N-benzyl benzamide derivatives. This model, derived using ligand-based methods, outlines the crucial spatial arrangement of atoms for effective receptor interaction. The validity of this ligand-based pharmacophore was further substantiated through structure-based docking methods (FlexX). nih.gov

Furthermore, the N-benzylbenzamide scaffold has been identified as a "merged pharmacophore" for designing dual-target modulators. acs.org For instance, these derivatives have been designed to fit a merged pharmacophore for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), enabling the simultaneous modulation of both targets. acs.org This strategy is a key aspect of developing multi-target therapeutics. acs.org

Table 2: Key Pharmacophoric Features of Benzamide Derivatives

Pharmacophoric FeatureStructural ComponentSignificanceReference
Dichlorinated Aromatic Moiety3,4-dichlorobenzamideEnhances lipophilicity and receptor binding affinity.
3D Atomic ArrangementN-benzyl benzamide scaffoldDefines the necessary spatial structure for interaction with the target receptor (e.g., in melanogenesis inhibition). nih.gov
Merged ScaffoldN-benzylbenzamide coreAllows for the design of dual-target ligands (e.g., for sEH and PPARγ). acs.org

The elucidation of these pharmacophoric features provides a rational basis for designing new molecules with improved potency and selectivity. By understanding the key interaction points, medicinal chemists can strategically modify the lead compound, this compound, to optimize its therapeutic properties.

Molecular Mechanisms and Target Interaction Studies

Identification and Characterization of Putative Biological Targets of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

The identification of the precise biological targets of a compound is fundamental to understanding its pharmacological effects. For N-benzylbenzamide scaffolds, to which this compound belongs, research has pointed towards a potential for dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. ox.ac.uknih.gov This can be a complex endeavor, often requiring a multidisciplinary approach. Common strategies include:

Affinity Chromatography: This biochemical technique involves immobilizing the compound of interest on a solid support to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. europeanreview.org

Computational Approaches: In silico methods, such as reverse docking and pharmacophore modeling, can be used to screen a compound against a library of known protein structures to predict potential binding targets.

Genetic and Proteomic Techniques: Methods like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down the expression of potential target genes to observe if the compound's effect is diminished. Thermal proteome profiling (TPP) is another approach that can identify target engagement by observing changes in protein thermal stability upon compound binding. ox.ac.uk

Validation of putative targets is a crucial subsequent step. This often involves in vitro binding assays with the purified protein, functional assays to measure the compound's effect on the target's activity, and cellular assays to confirm the target's relevance in a biological context.

The interaction between a ligand and its receptor is not solely defined by binding affinity (a thermodynamic parameter) but also by the rates of association and dissociation (kinetic parameters). ibmc.msk.ruyoutube.comyoutube.com These kinetic properties can significantly influence a compound's in vivo efficacy and duration of action.

Enzymatic Modulation and Mechanistic Investigations (In Vitro, Non-Human Context)

Benzamide (B126) derivatives have been shown to modulate the activity of various enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Studies on a series of N-benzylbenzamide derivatives have demonstrated their potential as tyrosinase inhibitors. nih.gov For instance, certain hydroxylated N-benzylbenzamides have been shown to effectively inhibit the oxidation of L-DOPA catalyzed by mushroom tyrosinase, with IC50 values in the low micromolar range. nih.gov This suggests that this compound could potentially interact with and modulate the activity of tyrosinase or other enzymes with similar active site characteristics.

Mechanistic investigations in an in vitro setting would typically involve incubating the purified enzyme with its substrate in the presence and absence of the inhibitor. By measuring the rate of product formation, one can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (Ki).

Analytical and Spectroscopic Characterization Methods

Advanced Spectroscopic Techniques for Structural Elucidation of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound, confirming the connectivity of atoms and the arrangement of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum would show distinct signals for the protons on the 3,4-dichlorobenzoyl ring, the 2-methoxyphenyl ring, the methylene (B1212753) bridge (-CH₂-), the amide proton (-NH-), and the methoxy (B1213986) group (-OCH₃). The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would confirm the substitution patterns on the aromatic rings.

¹³C NMR Spectroscopy: This analysis identifies all non-equivalent carbon atoms in the molecule. The spectrum for this compound would display unique signals for each carbon, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity between the 3,4-dichlorobenzoyl and the (2-methoxyphenyl)methyl fragments through the amide linkage.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Amide (N-H)8.5 - 9.5Triplet (t)
Aromatic (C₆H₃Cl₂)7.5 - 8.0Multiplet (m)
Aromatic (C₆H₄)6.8 - 7.4Multiplet (m)
Methylene (N-CH₂)4.5 - 4.7Doublet (d)
Methoxy (O-CH₃)3.8 - 3.9Singlet (s)

HRMS provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₃Cl₂NO₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The characteristic isotopic pattern of the two chlorine atoms (a ratio of approximately 9:6:1 for M, M+2, and M+4 peaks) would be a key identifier.

Fragmentation analysis (MS/MS) would involve inducing the molecular ion to break apart and analyzing the resulting fragments. This would provide evidence for the structure, with expected fragmentation patterns including the cleavage of the amide bond to yield benzoyl and benzyl-type fragments.

Table 2: Expected HRMS Fragmentation Data for this compound This table is predictive and actual experimental values may vary.

Fragment Ion (m/z)Proposed Structure/Fragment Name
[M]+Molecular Ion (C₁₅H₁₃Cl₂NO₂)+
173/1753,4-Dichlorobenzoyl cation
1212-Methoxybenzyl cation

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), C-H stretches for the aromatic and methylene groups, and C-O stretches for the methoxy group. C-Cl stretches would also be visible in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima characteristic of the substituted benzoyl and phenyl chromophores present in the structure.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity and enabling quantification.

HPLC is the primary technique for determining the purity of non-volatile organic compounds like this compound. A typical method would be developed using a reverse-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation would be optimized by adjusting the gradient or isocratic composition of the mobile phase, flow rate, and column temperature. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. A purity assessment would be made by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Direct analysis of this compound by GC-MS may be challenging due to its relatively high molecular weight and polarity, which could require high temperatures leading to thermal degradation. However, if the compound is sufficiently volatile and thermally stable, GC-MS could provide separation and identification of any volatile impurities. In cases where the compound is not suitable for direct GC analysis, derivatization to a more volatile form could be explored, although this is less common when robust HPLC methods are available.

Crystallographic Analysis of this compound (for Structural Insight)

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental data from X-ray crystallographic analysis for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from a crystal structure analysis is not publicly available at this time.

Structural insights for molecules are typically obtained through single-crystal X-ray diffraction, a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement in the crystalline state. This analysis reveals:

Molecular Conformation: The spatial arrangement of atoms and functional groups.

Intermolecular Interactions: Non-covalent forces such as hydrogen bonding, halogen bonding, and van der Waals interactions that dictate how molecules pack in a solid state.

Precise Geometric Parameters: Definitive data on bond lengths, bond angles, and torsion angles.

Without experimental crystallographic data for this compound, a definitive description of its solid-state structure and packing motifs remains undetermined.

Computational Chemistry and Chemoinformatics

Quantum Chemical Calculations and Electronic Structure Analysis of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For this compound, methods like Density Functional Theory (DFT) are employed to model its electronic structure. researchgate.net These calculations typically use basis sets such as 6-311G(d,p) to provide a balance between accuracy and computational cost. researchgate.net

Key aspects of the electronic structure analysis include the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔEg) is a critical parameter for assessing the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For benzamide (B126) derivatives, these orbitals are often localized across the aromatic rings and the amide linkage, indicating these regions are key to the molecule's electronic interactions. researchgate.netepstem.net

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations. MEPs illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, the oxygen atom of the carbonyl group and the chlorine atoms are expected to be regions of negative potential, while the amide hydrogen would be a site of positive potential. This information is crucial for predicting how the molecule will interact with biological targets, such as receptor binding sites, through non-covalent interactions like hydrogen bonds. epstem.netnih.gov

Mulliken charge analysis further quantifies the partial charge on each atom, providing a detailed view of electron distribution and the polarity of specific bonds within the molecule. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations Note: The following are representative parameters typical for benzamide derivatives; specific values for this compound require dedicated computational studies.

Parameter Description Typical Significance
Total Energy The total electronic energy of the optimized molecular structure. Indicates the stability of the molecule's conformation.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting capability.
HOMO-LUMO Gap (ΔEg) The energy difference between HOMO and LUMO. An indicator of chemical reactivity and stability.
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its most stable spatial arrangements (conformers) and the energy barriers between them.

The structure contains several rotatable bonds, primarily:

The bond between the 3,4-dichlorophenyl ring and the carbonyl carbon.

The amide C-N bond.

The bond between the nitrogen and the benzyl (B1604629) group's methylene (B1212753) carbon.

The bond between the methylene carbon and the 2-methoxyphenyl ring.

In Silico ADME Prediction and Pharmacokinetic Modeling (Theoretical, without human data or toxicity)

In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its potential as an orally bioavailable drug. rsc.orgnih.gov A primary tool for this assessment is Lipinski's Rule of Five, which evaluates "drug-likeness" based on physicochemical properties. drugbank.comtaylorandfrancis.com

A compound is considered to have favorable oral bioavailability if it generally adheres to the following criteria:

Molecular weight (MW) ≤ 500 Da wikipedia.org

LogP (a measure of lipophilicity) ≤ 5 wikipedia.org

Hydrogen bond donors (HBD) ≤ 5 wikipedia.org

Hydrogen bond acceptors (HBA) ≤ 10 wikipedia.org

For this compound, these properties are calculated as follows:

Table 2: Lipinski's Rule of Five Analysis for this compound

Property Value Rule (≤) Compliance
Molecular Weight 322.18 Da 500 Yes
Hydrogen Bond Donors 1 5 Yes
Hydrogen Bond Acceptors 2 10 Yes
Calculated LogP (XLogP3) 4.1 5 Yes

Calculated values are derived from computational models.

The compound adheres to all criteria of Lipinski's Rule of Five, suggesting it has a high likelihood of good oral bioavailability. wikipedia.orgnih.gov

Other important pharmacokinetic parameters can also be predicted:

Topological Polar Surface Area (TPSA): This metric is related to a molecule's ability to permeate cell membranes. A TPSA value of less than 140 Ų is often associated with good oral bioavailability. For this compound, the TPSA is calculated to be 38.33 Ų, which is well within the favorable range.

Number of Rotatable Bonds: This relates to conformational flexibility. A lower number (typically ≤ 10) is often preferred for better bioavailability. The compound has 5 rotatable bonds, which is considered favorable.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties

Parameter Predicted Value Significance
Formula C15H13Cl2NO2 Basic molecular composition
Molecular Weight 322.18 g/mol Influences diffusion and absorption
TPSA 38.33 Ų Predicts membrane permeability
Rotatable Bonds 5 Relates to conformational flexibility and binding
LogP 4.1 Indicates lipophilicity and solubility balance
LogS (Aqueous Solubility) -4.35 Predicts solubility in water (log mol/L)

These predictions are generated from computational algorithms and serve as theoretical estimates.

These theoretical predictions suggest that this compound possesses a favorable pharmacokinetic profile for potential development as an orally administered therapeutic agent. nih.gov

Data Mining and Predictive Modeling for Structure-Activity Relationships

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing a lead compound's potency and selectivity. nih.gov Data mining and predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR), are employed to correlate a molecule's structural or physicochemical properties with its biological activity. nih.govrutgers.edu

For a series of benzamide analogs, a QSAR study would involve:

Data Collection: Synthesizing and testing a library of related compounds to measure their biological activity (e.g., IC₅₀ values against a specific target). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that links the descriptors to the observed activity. brieflands.com

Such a model for analogs of this compound could reveal, for instance, that electron-withdrawing groups (like the chlorine atoms) on one ring are essential for activity, while the position of the methoxy (B1213986) group on the other ring modulates selectivity. nih.gov

Data mining of large chemical databases can also identify compounds with similar structural motifs or predicted properties, providing a broader context for the compound's potential biological targets and activities. ripublication.comnih.govcsmres.co.uk By analyzing the SAR of thousands of compounds, these models can guide the rational design of new, more effective derivatives by predicting their activity before synthesis. acs.org

Future Perspectives and Research Applications

Strategic Derivatization of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide for Enhanced Profiles

The structural framework of this compound provides multiple avenues for strategic derivatization to enhance its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of new analogs with improved profiles. nih.govnih.gov

Key derivatization strategies could include:

Modification of the Dichlorinated Benzoyl Ring: The position and number of chlorine atoms on the benzoyl ring are known to significantly influence the biological activity of benzamide (B126) derivatives. nih.gov Exploring analogs with alternative halogen substitutions (e.g., fluorine, bromine) or the introduction of other electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and its interactions with biological targets. The "magic chloro" effect in drug discovery suggests that chlorine atoms can profoundly impact a molecule's properties, acting as a versatile substituent. chemrxiv.org

Alterations to the N-Benzyl Moiety: The 2-methoxyphenyl group offers several sites for modification. Varying the position of the methoxy (B1213986) group (e.g., to the 3- or 4-position) or replacing it with other alkoxy groups of varying chain lengths could impact receptor binding and selectivity. mdpi.com Furthermore, the introduction of additional substituents on this aromatic ring could provide new interaction points with target proteins.

Manipulation of the Amide Linker: The amide bond is a critical structural feature. While typically stable, its replacement with bioisosteres such as a thioamide or a reversed amide could alter the compound's conformational preferences and metabolic stability.

These derivatization efforts, guided by computational modeling and empirical screening, could lead to the identification of analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Derivatization Strategies and Their Rationale

Structural Moiety Proposed Modification Rationale for Modification
3,4-Dichlorobenzoyl RingSubstitution of chlorine with other halogens (F, Br)To modulate electronic properties and binding affinity.
Introduction of other substituents (e.g., CF3, CN, CH3)To explore the impact of different electronic and steric effects.
N-(2-methoxyphenyl)methyl MoietyAlteration of the methoxy group position (3- or 4-)To investigate the influence of substituent position on target interaction.
Replacement of the methoxy group with other alkoxy groupsTo optimize lipophilicity and binding.
Introduction of additional substituents on the phenyl ringTo create new interaction points with biological targets.
Amide LinkerReplacement with bioisosteres (e.g., thioamide, reversed amide)To alter conformational preferences and metabolic stability.

Exploration of Novel Biological Pathways and Targets

While the precise biological targets of this compound are not yet fully elucidated, the broader class of benzamide derivatives has been associated with a wide range of biological activities. nih.govnih.gov Future research should focus on screening this compound against diverse panels of receptors, enzymes, and ion channels to identify novel biological pathways and targets.

Potential areas of investigation include:

Neuronal Receptors: Benzamide analogs have been identified as modulators of neuronal nicotinic receptors and as potential antipsychotics targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov Screening this compound against a panel of central nervous system (CNS) receptors could uncover novel neuropharmacological activities.

Enzyme Inhibition: The benzamide scaffold is present in a variety of enzyme inhibitors. nih.gov For instance, some N-substituted benzamide derivatives have shown potential as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov Investigating the inhibitory activity of the title compound against various enzyme classes, such as kinases, proteases, and deacetylases, could reveal new therapeutic opportunities.

Antiproliferative and Antimicrobial Activity: The antiproliferative and antibacterial activities of novel N-substituted benzimidazole (B57391) benzamides have been reported. mdpi.com It would be valuable to assess the potential of this compound to inhibit the growth of cancer cell lines and various pathogenic microorganisms.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that can be used to study the function of a biological target in a cellular or in vivo context. The development of this compound as a chemical probe would require the synthesis of a derivative that incorporates a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinkable group for target identification.

The creation of such a probe would enable researchers to:

Visualize the subcellular localization of the compound's biological target.

Identify the binding partners of the compound through affinity pull-down experiments followed by mass spectrometry.

Covalently label the target protein for identification and further characterization.

The development of a potent and selective chemical probe derived from this scaffold would be a valuable tool for dissecting the biological pathways modulated by this class of molecules.

Conceptual Approaches to Formulation and Delivery Systems (Purely Theoretical, not Dosage-Specific)

Many benzamide derivatives exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. researchgate.net Assuming this compound shares this characteristic, several theoretical formulation strategies could be explored to enhance its dissolution and absorption. nih.govnih.gov

These conceptual approaches include:

Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, thereby increasing its apparent solubility and dissolution rate. mdpi.com

Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract and facilitate its absorption. researchgate.netnih.gov

Nanonization: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation. mdpi.com

Table 2: Theoretical Formulation Strategies for Poorly Soluble Benzamides

Formulation Strategy Underlying Principle Potential Advantages
Amorphous Solid DispersionsMaintaining the drug in a high-energy, amorphous state.Enhanced apparent solubility and dissolution rate.
Lipid-Based FormulationsSolubilization of the drug in a lipid vehicle.Improved solubilization in the GI tract and enhanced absorption.
NanonizationIncreasing the surface area of the drug particles.Faster dissolution rate.

Synergistic Research with Other Chemical Entities in Preclinical Models (In Vitro/In Vivo, Non-Human)

The potential for synergistic interactions between this compound and other chemical entities in preclinical models represents a promising area of research. Synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy and reduced side effects.

Future in vitro and in vivo studies in non-human models could explore the synergistic potential of this compound with:

Standard-of-care therapeutic agents: In the context of cancer research, for example, combining this compound with established chemotherapeutic drugs could lead to improved antitumor activity.

Other novel small molecules: Investigating combinations with other investigational compounds that act on different but complementary biological pathways could reveal novel therapeutic strategies.

The toxicity of chlorinated aromatic compounds is a known area of concern, and in vitro approaches are valuable for assessing potential mechanisms of toxicity. nih.govnih.gov Any synergistic studies would need to be carefully designed to monitor for potential increases in toxicity.

Q & A

Q. How should researchers handle discrepancies in biological assay reproducibility?

  • Methodological Answer :
  • Assay Standardization : Include positive controls (e.g., staurosporine for cytotoxicity) and normalize data to cell count (Hoechst staining) .
  • Batch Effect Analysis : Use ANOVA to compare results across different reagent lots or cell passages .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation .
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release of chlorinated byproducts .

Q. How can metabolic pathways be predicted to assess toxicity?

  • Methodological Answer :
  • In Silico Tools : Use GLORY or MetaPred to predict Phase I metabolites (e.g., CYP450-mediated demethylation) .
  • In Vitro Hepatocyte Assays : Incubate with primary human hepatocytes and analyze metabolites via UPLC-QTOF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.